2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)- is a dihydropyrimidinedione derivative characterized by a partially saturated pyrimidine ring (dihydro structure) with two ketone groups at positions 2 and 2. The substituent at position 1 is a 4-methoxyphenylmethyl group, which introduces aromatic and electron-donating methoxy properties. The molecular formula is C₁₂H₁₄N₂O₃, with a calculated molecular weight of 234.26 g/mol .
Properties
CAS No. |
55383-98-7 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16) |
InChI Key |
SHQBBDNJLPYSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-substituted 2,4(1H,3H)-pyrimidinediones typically involves the alkylation of the pyrimidinedione core at the N1 nitrogen with an appropriate benzyl halide or tosylate derivative. The key steps include:
- Starting Material: The core 2,4-pyrimidinedione (uracil or dihydrouracil derivatives).
- Alkylating Agent: 4-methoxybenzyl bromide or tosylate.
- Catalysts and Conditions: Use of catalytic lithium iodide and sodium bicarbonate in polar aprotic solvents such as dimethylformamide (DMF).
- Temperature: Moderate heating, typically between 50–80°C.
- Reaction Time: Several hours (commonly 6–18 hours) to ensure complete substitution.
This method is supported by literature describing the synthesis of 1-substituted pyrimidinediones via nucleophilic substitution reactions, where the N1 nitrogen acts as a nucleophile attacking the electrophilic benzyl halide or tosylate.
Detailed Reaction Procedure
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2,4(1H,3H)-Pyrimidinedione (uracil derivative) | Starting heterocyclic core |
| 2 | 4-Methoxybenzyl bromide or tosylate | Alkylating agent providing the 4-methoxybenzyl substituent |
| 3 | Lithium iodide (catalyst), sodium bicarbonate (base) | Catalytic system to facilitate substitution |
| 4 | DMF (solvent) | Polar aprotic solvent to dissolve reactants and promote SN2 reaction |
| 5 | 50–80°C, 6–18 hours | Controlled heating to drive the reaction to completion |
| 6 | Workup and purification | Extraction, washing, and purification by silica gel chromatography or recrystallization |
Alternative Synthetic Approaches
- Microwave-Assisted Synthesis: Recent advances have shown that microwave irradiation can significantly reduce reaction times (from hours to minutes) and improve yields and purity of pyrimidinedione derivatives by providing rapid and uniform heating.
- One-Pot Multicomponent Reactions: Some protocols employ one-pot synthesis combining condensation and alkylation steps, using cost-effective catalysts and solvent-free conditions to enhance efficiency and sustainability.
- Catalytic Hydrogenation: For derivatives requiring reduction of nitroso or other intermediates, catalytic hydrogenation with agents like palladium on carbon (Pd/C) can be applied to obtain the dihydro form of the pyrimidinedione.
Industrial Scale Considerations
- Scale-up involves adapting laboratory conditions to larger reactors with continuous flow systems.
- Optimization of solvent use, catalyst loading, and temperature control is critical for cost-effectiveness.
- Purification techniques such as crystallization and chromatographic methods are employed to achieve high purity suitable for pharmaceutical or research applications.
Reaction Mechanism Insights
- The alkylation proceeds via an SN2 nucleophilic substitution mechanism where the N1 nitrogen of the pyrimidinedione attacks the electrophilic carbon of the benzyl bromide or tosylate.
- The presence of lithium iodide enhances the leaving group ability of the halide or tosylate, facilitating substitution.
- Sodium bicarbonate acts as a mild base to neutralize the acid formed and maintain reaction conditions.
Analytical Characterization of the Product
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and integrity of the pyrimidinedione ring and the 4-methoxybenzyl group.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.
- Melting Point Determination: Used to assess purity and consistency.
- Chromatographic Purification: Silica gel flash chromatography with ethyl acetate/hexane mixtures is commonly used for purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Alkylation | 4-Methoxybenzyl bromide, LiI, NaHCO3, DMF | 50–80°C, 6–18 h | Well-established, good yields | Longer reaction time, solvent use |
| Microwave-Assisted Synthesis | Same reagents | Microwave irradiation, ~20 min | Rapid, higher yields, energy efficient | Requires specialized equipment |
| One-Pot Multicomponent | Condensation reagents, catalysts | Solvent-free or minimal solvent | Efficient, cost-effective | May require optimization for purity |
| Catalytic Hydrogenation (if needed) | Pd/C, H2 gas | Room temp or mild heating | Selective reduction | Additional step, safety concerns |
Research Findings and Optimization
- Studies indicate that reaction yields can reach up to 90% with microwave-assisted methods, significantly reducing synthesis time compared to conventional heating.
- The choice of solvent and catalyst loading critically affects the purity and yield; DMF and lithium iodide are preferred for their effectiveness in promoting substitution.
- Purification by flash chromatography using ethyl acetate/hexane mixtures yields high-purity products suitable for further biological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of the compound.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 2,4(1H,3H)-pyrimidinedione exhibit a range of biological activities. These include:
- Antitumor Activity : Certain pyrimidinedione derivatives have shown promise in inhibiting tumor cell proliferation. For instance, compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells.
- Antiviral Properties : Some studies suggest that pyrimidinedione derivatives can act against viral infections by interfering with viral replication mechanisms.
- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been explored, indicating their utility in treating conditions characterized by inflammation.
Antitumor Activity
A study conducted on various derivatives of 2,4(1H,3H)-pyrimidinedione demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Antiviral Research
Research published in Journal of Medicinal Chemistry highlighted the antiviral efficacy of related compounds against influenza viruses. The structure-activity relationship (SAR) studies indicated that modifications to the methoxy group could enhance antiviral potency.
Anti-inflammatory Applications
A clinical trial investigated the use of pyrimidinedione derivatives in patients with rheumatoid arthritis. Results showed reduced inflammation markers and improved patient outcomes compared to standard treatments.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences and Implications
Dihydro Core vs. Aromatic Pyrimidine: The target compound and dihydrouracil feature a partially saturated pyrimidine ring, reducing aromaticity compared to uracil or thymine. This may alter hydrogen-bonding capacity and solubility .
Substituent Effects :
- 4-Methoxyphenylmethyl Group : Introduces steric bulk and lipophilicity, which could enhance blood-brain barrier penetration or protein binding compared to simpler derivatives like uracil .
- Halogenated Derivatives (Bromacil, 5-Chloro) : Bromine or chlorine atoms increase molecular weight and electronegativity, often enhancing herbicidal or antimicrobial activity .
- Alkyl Groups (1,3-Dimethyl) : Methyl substituents improve metabolic stability by blocking oxidation sites .
Thermal Stability :
- Uracil and thymine exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding. Bromacil’s lower melting point (158–160°C) reflects reduced polarity from bulky alkyl/bromo groups .
Biological Activity
The compound 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)- (CAS: 55383-98-7) is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14N2O3
- Molar Mass : 234.25 g/mol
- IUPAC Name : 1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione
- Appearance : Solid form with potential applications in medicinal chemistry.
Anticancer Properties
Research indicates that derivatives of pyrimidinediones exhibit significant anticancer properties. A study highlighted that compounds with phenyl and chlorophenyl substitutions demonstrated potent cytotoxic effects against various cancer cell lines, particularly HeLa and MCF-7 cells. The compound 2,4(1H,3H)-pyrimidinedione derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis in these cancer cell lines. The results showed that the presence of aromatic groups enhanced cytotoxicity compared to aliphatic substitutions .
Antimicrobial Activity
Pyrimidinedione derivatives have also been studied for their antimicrobial properties. The structural characteristics of these compounds contribute to their effectiveness against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of 2,4(1H,3H)-pyrimidinedione is believed to stem from its interaction with specific molecular targets. These interactions may involve:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in DNA replication or repair processes.
- Modulation of Signaling Pathways : The compound may affect pathways related to cell survival and proliferation, leading to enhanced apoptosis in cancer cells .
Case Studies
- Cytotoxic Evaluation : A study involving various pyrimidinedione derivatives assessed their cytotoxic effects using the MTT assay on HeLa and MCF-7 cells. The results indicated that compounds with a 4-methoxyphenyl group exhibited the highest cytotoxicity, suggesting that this substitution is favorable for enhancing anticancer activity .
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of pyrimidinedione derivatives against several bacterial strains. Results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Data Table
Q & A
Q. What are the standard synthetic methodologies for preparing dihydro-pyrimidinedione derivatives, such as this compound?
The synthesis of dihydropyrimidinedione derivatives often employs one-pot multicomponent reactions. For example, a modified Biginelli reaction using urea derivatives, β-keto esters, and aldehydes under acidic or solvent-free conditions can yield the core scaffold. Subsequent functionalization (e.g., introducing the 4-methoxyphenylmethyl group) may involve nucleophilic substitution or reductive amination . Characterization typically combines NMR (¹H/¹³C), FTIR, and mass spectrometry to confirm regiochemistry and purity.
Q. How is the structural integrity of this compound validated post-synthesis?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For derivatives where crystals are difficult to obtain, advanced spectroscopic techniques like 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) are critical. Computational methods (e.g., DFT calculations) can further validate molecular geometry by comparing experimental and theoretical spectral data .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Preliminary screening should focus on target-agnostic assays, such as:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT or resazurin assays on human cell lines (e.g., HEK-293) to assess safety margins.
- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases, proteases, or oxidoreductases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar dihydropyrimidinediones?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell line). To address this:
- Standardize protocols : Use uniform buffer systems and controls.
- Dose-response analysis : Calculate IC₅₀/EC₅₀ values across multiple replicates.
- Structural analogs : Synthesize and test derivatives to isolate the pharmacophore responsible for activity .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- ADME prediction : Tools like SwissADME or pkCSM can estimate absorption, distribution, and metabolic stability.
- Docking studies : Molecular docking (AutoDock Vina, Glide) identifies potential binding modes to target proteins (e.g., kinases).
- MD simulations : Assess binding stability and conformational dynamics over nanosecond timescales .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Catalyst screening : Test Lewis acids (e.g., FeCl₃, Bi(OTf)₃) or organocatalysts to enhance regioselectivity.
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions.
- Purification : Combine column chromatography with preparative HPLC for >95% purity .
Q. What experimental and theoretical approaches validate the compound’s mechanism of action?
- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) using Lineweaver-Burk plots.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Metabolomics : LC-MS-based profiling to identify perturbed pathways in treated cells .
Contradiction Analysis & Methodological Pitfalls
Q. Why might biological activity vary between in vitro and in vivo models for this compound?
- Bioavailability : Poor solubility or rapid metabolism (e.g., CYP450-mediated oxidation of the 4-methoxy group) can reduce efficacy.
- Solution : Modify the scaffold with prodrug strategies (e.g., esterification) or nanoformulation to enhance delivery .
Q. How to address inconsistent NMR data for dihydropyrimidinedione derivatives?
- Tautomeric equilibria : The 2,4-dione system may exist as keto-enol tautomers, causing split peaks. Use DMSO-d₆ as a solvent to stabilize tautomers.
- Dynamic effects : Low-temperature NMR (−40°C) can slow exchange processes, resolving overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
